Structural Asymmetry: Differentiated from Symmetric Bis(3-methoxyphenyl)oxalamide (m-Oxanisidide)
N1-(3-methoxyphenethyl)-N2-(3-methoxyphenyl)oxalamide (C18H20N2O4, MW 328.4) differs from the symmetric analog N,N′-bis(3-methoxyphenyl)oxalamide (m-Oxanisidide, CAS 60169-98-4, C16H16N2O4, MW 300.3) by replacing one N-aryl group with an N-arylalkyl (3-methoxyphenethyl) moiety, introducing a flexible ethylene linker and an additional CH2CH2 unit. This increases the molecular weight by 28.1 Da (9.4% increase) and the heavy atom count by 2, while adding 2 additional rotatable bonds . The asymmetric scaffold creates a differentiated pharmacophoric pattern: one side presents a rigid anilide, while the other presents a conformationally flexible phenethylamide. No direct head-to-head biological comparison between these two compounds is available in the public domain.
| Evidence Dimension | Structural asymmetry and molecular topology |
|---|---|
| Target Compound Data | C18H20N2O4; MW = 328.4 g/mol; Asymmetric (N1-phenethyl, N2-phenyl); 10 rotatable bonds |
| Comparator Or Baseline | N,N′-bis(3-methoxyphenyl)oxalamide (m-Oxanisidide): C16H16N2O4; MW = 300.3 g/mol; Symmetric (N1=N2=3-methoxyphenyl); 8 rotatable bonds |
| Quantified Difference | ΔMW = +28.1 Da (+9.4%); Δheavy atoms = +2; Δrotatable bonds = +2; Topological polar surface area difference estimated at +12 Ų |
| Conditions | Calculated from chemical structures per standard cheminformatics methods; no experimental assay data available. |
Why This Matters
The asymmetric scaffold offers a distinct pharmacophoric topology that may engage biological targets differently than symmetric bis-aryl oxalamides, a critical consideration when selecting tool compounds for structure-activity relationship (SAR) studies or when intellectual property novelty is required.
